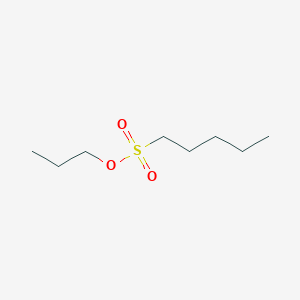

Propyl pentane-1-sulfonate

Description

Overview of Alkyl Sulfonate Esters in Contemporary Chemical Science

Alkyl sulfonate esters are a significant class of compounds in modern chemical science, serving as versatile intermediates and building blocks in a wide array of synthetic transformations. eurjchem.com Their utility stems primarily from the excellent leaving group ability of the sulfonate moiety, which facilitates various nucleophilic substitution and elimination reactions. eurjchem.com This reactivity has been harnessed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. eurjchem.com

The sulfonylation of alcohols is a common method for the synthesis of sulfonate esters. eurjchem.com Recent research has also explored electrochemical methods for their preparation, highlighting the ongoing development of novel synthetic strategies. rsc.org The inherent stability of sulfonate esters also allows for their use as protecting groups in complex syntheses. eurjchem.com Furthermore, the study of their reaction kinetics and mechanisms continues to be an active area of research, with implications for controlling product formation and minimizing impurities in chemical processes. enovatia.comacs.org

Research Significance of Propyl Pentane-1-Sulfonate within Organic Synthesis and Materials Chemistry

While specific research on this compound is not extensively documented, its significance can be inferred from the well-established roles of other alkyl sulfonate esters. As a member of this class, this compound is a potential candidate for use as an alkylating agent in organic synthesis. The propyl group can be transferred to a variety of nucleophiles, enabling the introduction of this three-carbon chain into a target molecule.

In the realm of materials chemistry, alkyl sulfonate esters can be employed in the synthesis of polymers and surfactants. google.com The properties of these materials can be tuned by varying the length of the alkyl chains in the sulfonate ester. This compound, with its specific combination of a pentyl and a propyl group, could potentially be used to create materials with tailored hydrophobic and hydrophilic properties. The study of such a specific molecule contributes to a deeper understanding of structure-property relationships within the broader class of alkyl sulfonate esters.

Aims and Scope of the Academic Research Outline

The aim of this article is to provide a focused and scientifically accurate overview of this compound. The scope is strictly limited to the chemical properties, potential synthetic utility, and research context of this compound, based on the general characteristics of alkyl sulfonate esters. This article will present available data on this compound and discuss its potential applications in organic synthesis and materials chemistry, without delving into dosage, administration, or safety profiles.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O3S | nih.gov |

| Molecular Weight | 194.29 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 84796-03-2 | nih.govchemsrc.com |

| XLogP3-AA | 2.3 | nih.gov |

| Exact Mass | 194.09766561 Da | nih.gov |

| Monoisotopic Mass | 194.09766561 Da | nih.gov |

Table 2: Spectroscopic and Related Data for this compound

| Descriptor | Value | Source |

| InChI | InChI=1S/C8H18O3S/c1-3-5-6-8-12(9,10)11-7-4-2/h3-8H2,1-2H3 | nih.gov |

| InChIKey | CTKGGUGLATVYJF-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCCCS(=O)(=O)OCCC | nih.gov |

Structure

3D Structure

Properties

CAS No. |

84796-03-2 |

|---|---|

Molecular Formula |

C8H18O3S |

Molecular Weight |

194.29 g/mol |

IUPAC Name |

propyl pentane-1-sulfonate |

InChI |

InChI=1S/C8H18O3S/c1-3-5-6-8-12(9,10)11-7-4-2/h3-8H2,1-2H3 |

InChI Key |

CTKGGUGLATVYJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCS(=O)(=O)OCCC |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization of Propyl Pentane 1 Sulfonate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation or the inelastic scattering of monochromatic light, specific vibrational modes corresponding to different bonds can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy for Sulfonate Linkage Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For propyl pentane-1-sulfonate, FTIR is particularly effective in confirming the presence of the crucial sulfonate ester linkage (-SO₂-O-). The sulfonate group gives rise to strong and characteristic absorption bands.

The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds. The asymmetric stretch typically appears in the range of 1335-1372 cm⁻¹, while the symmetric stretch is observed at a lower frequency, generally between 1168-1195 cm⁻¹. instanano.comunitechlink.com The presence of strong absorption bands in these regions is a key indicator of the sulfonate functionality. Additionally, the S-O single bond stretching vibration is expected to be observed in the fingerprint region, further confirming the ester linkage. The spectrum will also feature characteristic C-H stretching and bending vibrations from the propyl and pentyl alkyl chains.

Table 1: Predicted FTIR Data for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2960-2850 | C-H stretch | Alkyl (propyl and pentyl) | Strong |

| 1470-1450 | C-H bend (scissoring) | Alkyl (CH₂) | Medium |

| 1380-1370 | C-H bend (umbrella) | Alkyl (CH₃) | Medium |

| 1372-1335 | S=O asymmetric stretch | Sulfonate | Strong |

| 1195-1168 | S=O symmetric stretch | Sulfonate | Strong |

| 1000-800 | S-O-C stretch | Sulfonate ester | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.netacs.org In the analysis of this compound, Raman spectroscopy serves as an excellent tool for creating a unique molecular fingerprint.

Table 2: Predicted Raman Data for this compound

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2960-2850 | C-H stretch | Alkyl (propyl and pentyl) | Strong |

| 1470-1450 | C-H bend | Alkyl (CH₂) | Medium |

| 1305-1295 | CH₂ twist | Alkyl chain | Medium |

| 1172-1165 | S=O symmetric stretch | Sulfonate | Medium-Strong |

| 1150-950 | C-C stretch | Alkyl chain | Medium |

| 800-700 | C-S stretch | Sulfonate | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Alkyl Chain and Ester Linkage Characterization

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum can be used to characterize the distinct proton environments in both the propyl and pentyl chains.

The protons on the carbon adjacent to the sulfonate oxygen (O-CH₂) in the propyl group are expected to be the most deshielded and will appear as a triplet at the lowest field. The protons on the carbon adjacent to the sulfur atom (S-CH₂) in the pentyl group will also be significantly deshielded. The remaining methylene (B1212753) and methyl protons of both alkyl chains will appear at higher fields, with their chemical shifts and splitting patterns determined by their neighboring protons. hmdb.cadocbrown.info

Table 3: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| a | ~4.1 | Triplet | 2H |

| b | ~1.7 | Sextet | 2H |

| c | ~0.9 | Triplet | 3H |

| d | ~3.1 | Triplet | 2H |

| e | ~1.8 | Quintet | 2H |

| f | ~1.4 | Sextet | 2H |

| g | ~1.3 | Quintet | 2H |

| h | ~0.9 | Triplet | 3H |

Propyl group: a, b, c. Pentyl group: d, e, f, g, h.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, each carbon atom in the propyl and pentyl chains is in a unique chemical environment and will therefore give rise to a distinct signal in the ¹³C NMR spectrum. masterorganicchemistry.comlibretexts.org

The carbon atom bonded to the sulfonate oxygen (O-CH₂) will be the most deshielded, appearing at the lowest field. The carbon atom bonded directly to the sulfur atom (S-CH₂) will also be significantly deshielded. The chemical shifts of the other carbon atoms will be in the typical aliphatic region. libretexts.org

Table 4: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (ppm) |

|---|---|

| a | ~70 |

| b | ~22 |

| c | ~10 |

| d | ~52 |

| e | ~28 |

| f | ~25 |

| g | ~22 |

| h | ~14 |

Propyl group: a, b, c. Pentyl group: d, e, f, g, h.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comnanalysis.com For this compound, COSY would show correlations between adjacent protons in both the propyl and pentyl chains. For example, the protons at position 'a' would show a cross-peak with the protons at 'b', and 'b' would show correlations with both 'a' and 'c'. Similarly, in the pentyl chain, 'd' would correlate with 'e', 'e' with 'd' and 'f', and so on.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.eduacdlabs.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.1 ppm (position 'a') would show a cross-peak with the carbon signal at ~70 ppm (position 'a').

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular mass and elucidating the structure of this compound. The compound's molecular formula is C₈H₁₈O₃S, corresponding to a molecular weight of approximately 194.29 g/mol . nih.gov Different ionization techniques can be employed to generate characteristic ions and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and non-polar molecules that can be made to carry a charge, often by forming adducts with ions like protons or alkali metals. frontiersin.org For this compound, which is a relatively non-polar molecule, ESI-MS analysis in positive ion mode would typically involve the detection of its adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace impurities in solvents. Protonated molecules ([M+H]⁺) may also be observed, especially with the addition of an acid to the mobile phase.

Collision-induced dissociation (CID) of the precursor ions provides valuable structural information. The fragmentation of sulfonate esters can proceed through several pathways. A notable fragmentation mechanism for some sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da, following an intramolecular rearrangement. nih.gov Other expected cleavages would occur at the ester linkage and along the alkyl chains.

Table 1: Predicted ESI-MS and MS/MS Ions for this compound

| Ion Description | Proposed Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [C₈H₁₈O₃S + H]⁺ | 195.10 |

| Sodium Adduct | [C₈H₁₈O₃S + Na]⁺ | 217.09 |

| Potassium Adduct | [C₈H₁₈O₃S + K]⁺ | 233.06 |

| Fragment: Loss of Propene | [C₅H₁₂O₃S + H]⁺ | 153.05 |

| Fragment: Loss of Propoxy Radical | [C₅H₁₁O₂S]⁺ | 135.05 |

Note: The m/z values are monoisotopic masses and may vary slightly based on instrument calibration and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfonate Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for analyzing volatile and semi-volatile compounds. science.gov While some sulfonate esters can be thermally labile, this compound is sufficiently volatile for GC analysis. For more complex or less stable sulfonates, derivatization may be required to improve volatility and thermal stability. researchgate.net

In the mass spectrometer, electron ionization (EI) is typically used, which imparts high energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical fingerprint. Key fragmentation pathways for this compound under EI conditions would include:

Cleavage of the C-O and S-O bonds of the ester group.

Fragmentation of the pentyl and propyl alkyl chains, leading to a series of carbocation fragments separated by 14 Da (CH₂).

Rearrangement reactions, such as McLafferty rearrangements, if sterically feasible.

Table 2: Predicted Key EI Fragmentation Ions for this compound in GC-MS

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 135 | [C₅H₁₁SO₂]⁺ | Pentanesulfonyl cation |

| 91 | [C₅H₁₁]⁺ | Pentyl cation |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 59 | [C₃H₇O]⁺ | Propoxy cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: The relative abundance of these fragments provides the characteristic mass spectrum for identification.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, by-products, or degradants.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. biotecha.lt For a moderately non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

A significant challenge is detection, as the compound lacks a strong ultraviolet (UV) chromophore. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) is necessary for sensitive detection. sielc.com

Table 3: Example RP-HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Example Gradient | Start at 60% Acetonitrile, increase to 95% over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD or Mass Spectrometer (ESI-MS) |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is the method of choice for analyzing the purity of volatile substances and quantifying volatile impurities. researchgate.net this compound can be analyzed directly by GC using a flame ionization detector (FID), which offers excellent sensitivity for organic compounds. The method would effectively separate the target compound from residual solvents (e.g., toluene, pentane) or more volatile starting materials. nih.gov

Table 4: Typical GC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column, e.g., DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min) |

| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

Ion-Pair Chromatography for Polar Derivatives

While this compound itself is a neutral molecule, it can hydrolyze to form pentane-1-sulfonic acid and propanol. Pentane-1-sulfonic acid is a polar, ionic compound that is not well-retained on traditional reversed-phase columns. For its analysis, Ion-Pair Chromatography (IPC) is an effective technique. shimadzu.com

In IPC, a bulky counter-ion (the ion-pairing reagent) is added to the mobile phase. masontechnology.ie For the anionic pentane-1-sulfonate, a cationic pairing agent like tetrabutylammonium (B224687) (TBA) chloride or phosphate (B84403) is used. onepetro.org The TBA⁺ pairs with the sulfonate anion, forming an electrically neutral, lipophilic complex that can be retained and separated on a non-polar stationary phase like C18. This allows for the sensitive quantification of ionic impurities or degradants alongside the main neutral compound.

Table 5: Example Ion-Pair Chromatography Method for Pentane-1-Sulfonic Acid

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water mixture containing an ion-pairing reagent |

| Aqueous Component | 5 mM Tetrabutylammonium phosphate, pH adjusted to 7.0 |

| Elution | Isocratic or gradient with Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV (if a UV-active pairing agent is used) or Suppressed Conductivity |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass fractions of the constituent elements within a sample. This method provides empirical evidence to support the compound's proposed molecular formula. For this compound, with the molecular formula C8H18O3S derived from its structure, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), oxygen (O), and sulfur (S). nih.gov

The theoretical percentages of each element are as follows:

Carbon (C): 49.45%

Hydrogen (H): 9.34%

Oxygen (O): 24.70%

Sulfur (S): 16.50%

These theoretical values serve as a benchmark against which experimentally determined values are compared. The experimental analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (CO2, H2O, and SO2) are quantified to determine the elemental composition. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

While specific experimental data for this compound is not widely available in published literature, the general methodology for sulfonate esters confirms that elemental analysis is a standard procedure for structural confirmation. scielo.brnih.gov

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 49.45 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 9.34 |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.70 |

| Sulfur | S | 32.065 | 1 | 32.065 | 16.50 |

| Total | 194.294 | 100.00 |

Note: The molecular weight used for calculation is 194.29 g/mol . nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

For an XRD analysis to be applicable, the substance must be in a crystalline solid form. There is currently no publicly available literature or database entry that reports the single-crystal X-ray diffraction data for this compound. This suggests one of several possibilities:

The compound may exist as a liquid or an oil at room temperature, making single-crystal XRD analysis not feasible.

The compound may be difficult to crystallize, hindering the growth of single crystals of sufficient quality for XRD analysis.

The crystalline structure of this compound has not yet been determined or published in the scientific literature.

While direct XRD data for this compound is absent, studies on related long-chain alkyl sulfonates and other sulfonate esters have utilized XRD to investigate their solid-state structures, often revealing layered or complex packing arrangements. whiterose.ac.ukeco-vector.comrsc.org These studies underscore the utility of XRD in this class of compounds, should a crystalline form of this compound be obtained.

Reaction Mechanisms and Chemical Transformations of Propyl Pentane 1 Sulfonate

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of propyl pentane-1-sulfonate is a critical aspect of its chemical profile. Hydrolysis involves the cleavage of the ester bond, which can occur through different mechanisms depending on the conditions. Generally, sulfonate esters are significantly more stable towards hydrolysis than their sulfate (B86663) ester counterparts. rsc.org

The rate of hydrolysis of alkyl sulfonate esters is markedly influenced by the pH of the medium. While specific kinetic data for this compound is not extensively documented, the behavior of analogous linear alkyl sulfonates provides significant insight. oup.com

The hydrolysis of a sulfonate ester can, in principle, proceed via two primary pathways: cleavage of the carbon-oxygen (C-O) bond or cleavage of the sulfur-oxygen (S-O) bond.

Under Neutral and Acidic Conditions: In neutral to moderately acidic solutions (pH > 3), the hydrolysis of linear alkyl sulfonates like ethyl ethanesulfonate (B1225610) proceeds almost exclusively through the cleavage of the C-O bond. oup.com This pathway is consistent with a nucleophilic attack by a water molecule on the α-carbon atom. Studies on similar primary alkyl sulfates suggest that the uncatalyzed hydrolysis pathway is consistent with an SN2 displacement of the sulfonate group by water. rsc.org Under strongly acidic conditions, the rate of hydrolysis is accelerated due to the protonation of an oxygen atom on the sulfonate group, which enhances its leaving group ability. researchgate.net

Under Alkaline Conditions: In strongly alkaline solutions (e.g., pH > 12), the mechanism can shift. For some sulfonate esters, particularly cyclic ones (sultones), evidence suggests a contribution from nucleophilic attack of the hydroxide (B78521) ion at the sulfur atom, leading to S-O bond cleavage. oup.com However, for linear alkyl sulfonates like ethyl ethanesulfonate, studies using ¹⁸O-labeled water have shown that even under strongly basic conditions, the reaction proceeds entirely via C-O bond fission. oup.com This indicates an SN2 mechanism where the hydroxide ion attacks the carbon atom, displacing the pentane-1-sulfonate anion. The hydrolysis rate is accelerated in strongly basic conditions compared to neutral pH. researchgate.net

The debate between a stepwise (addition-elimination) and a concerted mechanism for sulfonate ester hydrolysis continues, with recent computational and experimental data for aryl sulfonates suggesting a concerted pathway is more likely for good leaving groups. acs.orgresearchgate.net

The hydrolysis of sulfonate esters can be catalyzed to enhance the reaction rate.

Acid Catalysis: Strong mineral acids, such as hydrochloric acid, serve as effective catalysts for hydrolysis. kyoto-u.ac.jp The catalytic action stems from the protonation of the sulfonate ester, which makes the leaving group more stable and thus facilitates its departure. Polymeric sulfonic acids have also been shown to be highly effective catalysts, sometimes more so than simple acids, which is attributed to hydrophobic interactions concentrating both the catalyst and the ester substrate. kyoto-u.ac.jp

Base Catalysis: As mentioned, strong bases like sodium hydroxide increase the rate of hydrolysis by providing a high concentration of the potent nucleophile, OH⁻, which attacks the electrophilic carbon atom adjacent to the sulfonate group. oup.comresearchgate.net

Enzymatic Catalysis: Certain enzymes, known as sulfatases or sulfonate monoester hydrolases, can catalyze the hydrolysis of sulfonate esters. acs.org These enzymes can exhibit remarkable promiscuity, facilitating the cleavage of the S-O bond, a pathway not typically favored in uncatalyzed chemical hydrolysis of linear alkyl sulfonates. acs.org

Kinetic and Mechanistic Studies of Hydrolysis under Varying pH Conditions

Radical Reactions and Their Initiating Mechanisms

Specific studies on the radical reactions of this compound are not widely documented. However, the reactivity of general alkyl sulfonates in radical processes provides a framework for understanding its potential transformations. Alkyl sulfonates can participate in radical reactions primarily through hydrogen abstraction from their alkyl chains.

Initiating Mechanisms: Radical reactions are typically initiated by the generation of a free radical, often through the homolytic cleavage of a weak bond by heat or light. For an alkyl sulfonate, radical initiation would likely involve an external radical species attacking the molecule.

Hydrogen Abstraction: A common pathway involves the abstraction of a hydrogen atom from the pentyl or propyl chain by a highly reactive radical (R•). The sulfate radical (SO₄•⁻), for example, is a potent oxidant that reacts with alkyl sulfonates via hydrogen abstraction. acs.org The relative stability of the resulting carbon-centered radical determines the most likely site of abstraction. Secondary hydrogens are more readily abstracted than primary hydrogens, meaning the internal methylene (B1212753) groups of both the pentyl and propyl chains are the most probable reaction sites.

The general reactivity of alkyl sulfonates with the sulfate radical increases with the length of the carbon chain. acs.org This is because a longer chain provides more hydrogen atoms available for abstraction. The sulfonate group (—SO₃⁻) itself has a strong electron-withdrawing nature, which deactivates the molecule by making hydrogen abstraction more difficult compared to corresponding alcohols. acs.org

The table below, based on data for other linear alkyl sulfonates, illustrates the influence of carbon chain length on reactivity with the sulfate radical, a principle that would apply to this compound.

| Alkyl Sulfonate | Carbon Atoms | Second-Order Rate Constant (k) with SO₄•⁻ at 298 K (L mol⁻¹ s⁻¹) |

|---|---|---|

| Methanesulfonate (B1217627) | 1 | (2.4 ± 0.1) × 10⁵ |

| Ethanesulfonate | 2 | (4.6 ± 1.0) × 10⁵ |

| Propanesulfonate | 3 | Data not specified, but trend suggests increase |

| Butanesulfonate | 4 | Data not specified, but trend suggests increase |

Table 1: Second-order rate constants for the reaction of various alkyl sulfonates with the sulfate radical (SO₄•⁻). The data shows a general trend of increasing reactivity with longer alkyl chains. acs.org this compound, with a total of eight carbon atoms, would be expected to have a significantly higher rate constant.

Generation from Sulfonyl Radicals: this compound could also be synthesized via a radical mechanism. The addition of a pentanesulfonyl radical to propene, or a propanesulfonyl radical to 1-pentene, under specific conditions, such as visible-light photocatalysis, represents a modern approach to forming such sulfonate esters. rsc.orgresearchgate.net

Rearrangement Reactions and Their Driving Forces

There is no specific literature detailing rearrangement reactions of this compound. However, like other alkyl esters, it could potentially undergo rearrangements under conditions that favor the formation of carbocation intermediates. The sulfonate group is an excellent leaving group, comparable to halides, which facilitates its departure in nucleophilic substitution and elimination reactions. periodicchemistry.comyoutube.com

Driving Forces: The primary driving force for rearrangement reactions is the formation of a more stable species. In the context of alkyl sulfonates, this typically involves the migration of an alkyl group or a hydride to form a more stable carbocation.

Carbocation Rearrangements: If this compound were subjected to Sₙ1 reaction conditions (e.g., in a polar, non-nucleophilic solvent), the departure of the pentanesulfonate anion could, in principle, generate a primary propyl carbocation (CH₃CH₂CH₂⁺). This is a high-energy, unstable intermediate. It would be highly susceptible to a 1,2-hydride shift , where a hydrogen atom from the adjacent carbon migrates to the positively charged carbon. This would instantaneously form the more stable secondary isopropyl carbocation ((CH₃)₂CH⁺). This rearranged carbocation would then react with any available nucleophile or undergo elimination. msu.edu Because primary carbocations are so unstable, it is more likely that such a rearrangement would occur concurrently with the departure of the leaving group, with assistance from a neighboring C-H bond. msu.edu

A similar process could occur on the pentyl chain if the substitution were to happen at the sulfur atom, leading to cleavage of the S-O bond and formation of a pentyl cation, though this is less typical for substitutions on sulfonate esters.

Computational Chemistry Approaches to Reaction Mechanisms

While no specific computational studies on this compound have been published, computational chemistry is a powerful tool for investigating the reaction mechanisms of the broader sulfonate ester class. nih.gov These methods provide detailed insight into reaction pathways, transition state structures, and the energetics that govern reactivity.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in characterizing the high-energy transition states of chemical reactions. For a compound like this compound, QM methods would be used to model key reactions such as nucleophilic substitution (Sₙ2).

In a hypothetical Sₙ2 reaction with a nucleophile (e.g., hydroxide, OH⁻), QM calculations could precisely map the potential energy surface. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and the transition state.

Transition State Search: Locating the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. For an Sₙ2 reaction, this would be a trigonal bipyramidal structure where the nucleophile and the leaving group (pentanesulfonate) are partially bonded to the central carbon atom of the propyl group.

Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking of the C-O bond and the formation of the C-Nu bond).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

The table below conceptualizes the type of data that QM calculations would provide for the Sₙ2 reaction of this compound with a generic nucleophile (Nu⁻).

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | Calculated value in kcal/mol. |

| Transition State (TS) Geometry | Bond lengths and angles of the highest energy point. | C-Nu bond forming, C-O bond breaking. Specific bond lengths (e.g., ~2.2 Å). |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate. | A single negative value (e.g., -400 cm⁻¹). |

| Reaction Enthalpy (ΔH) | The overall heat change of the reaction. | Calculated value indicating if the reaction is exothermic or endothermic. |

Table 2: Conceptual data table of parameters obtained from a QM study of an Sₙ2 reaction on this compound. Such calculations provide fundamental insights into reaction feasibility and mechanism.

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes. For this compound, MD simulations, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) methods, would be invaluable for studying its reactivity in a realistic solvent environment.

In a QM/MM simulation:

The reacting species (this compound and the nucleophile) are treated with high-accuracy QM methods.

The surrounding solvent molecules (e.g., water, ethanol) are treated with computationally less expensive MM force fields.

This hybrid approach allows for the study of:

Solvent Effects: How solvent molecules arrange around the reactants and transition state, and how this solvation affects the energy barrier of the reaction.

Free Energy Profiles: By using enhanced sampling techniques (e.g., umbrella sampling, metadynamics) combined with MD simulations, a free energy profile along the reaction coordinate can be constructed. This provides a more accurate picture of the reaction barrier (ΔG‡) than static QM calculations in a vacuum or with a simple continuum solvent model.

Dynamic Trajectories: MD simulations generate trajectories that show the actual atomic motions during the reaction, which can reveal short-lived intermediates or complex dynamic effects that are not apparent from static calculations. For instance, simulations could explore the conformational flexibility of the pentyl and propyl chains and its influence on the accessibility of the reaction center.

Catalytic Applications and Functional Roles in Chemical Processes

Propyl Pentane-1-Sulfonate as a Building Block for Catalyst Synthesis

The conceptual framework of this compound serves as a basis for understanding the synthesis of specialized catalysts. This involves its role as a potential precursor in designing ligands for catalysts that operate in the same phase as the reactants and in methods to anchor these catalysts to solid supports for easier separation.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a metal-ligand complex in a solution. tdx.cat The design of the ligand—a molecule that binds to the central metal atom—is crucial as it can modify the catalyst's activity, selectivity, and stability. tdx.cattdx.cat Ligands influence the electronic and steric environment of the metal center, which in turn affects key steps in the catalytic cycle such as oxidative addition, reductive elimination, and migratory insertion. tdx.cat

While direct use of this compound as a ligand precursor is not extensively documented, the incorporation of sulfonate groups into ligands is a known strategy. For instance, palladium precursors with alkoxy-aryl-phosphine ligands containing sulfonic acid groups have been used in the synthesis of polyketones. tdx.cat The strong σ-donating properties of ligands like N-heterocyclic carbenes (NHCs) can enhance the stability and activity of metal centers in reactions such as palladium-promoted cross-coupling. tdx.cat The functionalization of such ligands with sulfonate groups can impart water solubility or create specific electronic effects, demonstrating the potential for sulfonate-containing building blocks in advanced ligand design.

A significant challenge in homogeneous catalysis is the difficulty of separating the catalyst from the reaction products. tdx.catuu.nl Immobilization, the process of attaching a molecular catalyst to a solid support, addresses this issue by creating a heterogeneous catalyst that can be easily filtered and reused. uu.nlrsc.orgresearchgate.net Common supports include silica (B1680970), polymers, and magnetic nanoparticles due to their thermal and mechanical stability and low cost. researchgate.netmdpi.com

The most prevalent method for creating immobilized propyl sulfonic acid catalysts does not use this compound directly. Instead, it involves grafting a precursor molecule, typically (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), onto a support material like silica. mdpi.commdpi.comrepec.org This is followed by the oxidation of the thiol (-SH) groups to sulfonic acid (-SO₃H) groups, often using hydrogen peroxide. mdpi.commdpi.com This process effectively anchors propyl sulfonic acid functionalities to the surface of materials like mesoporous silica, graphene oxide, and magnetic nanoparticles, converting a homogeneous catalytic group into a solid, recoverable catalyst. mdpi.comrepec.orgrsc.org This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems. uu.nl

Precursor in Ligand Design for Homogeneous Catalysis

Role in Sulfonic Acid-Functionalized Catalysts

Propyl sulfonic acid groups are a key component in a class of solid acid catalysts that are highly effective, sustainable, and versatile. mdpi.com These materials are used to promote a wide range of acid-catalyzed reactions. mdpi.commdpi.com

The synthesis of propyl sulfonic acid-functionalized nanomaterials is a well-established field, aiming to create solid acid catalysts with high surface areas and accessible acid sites. The process generally begins with a nanomaterial support, which is then functionalized.

Synthesis Process: The common route involves the reaction of a support material's surface hydroxyl groups with an organosilane precursor, (3-mercaptopropyl)trimethoxysilane (MPTMS). scirp.orgacs.org This step grafts mercaptopropyl groups onto the surface. In the subsequent step, these thiol groups are oxidized to sulfonic acid groups using an oxidizing agent like hydrogen peroxide. mdpi.comscirp.orgacs.org Researchers have applied this method to various nanostructured supports:

Silica Nanoparticles : Silica-coated magnetic nanoparticles have been functionalized with propyl-sulfonic acid groups, with reaction conditions such as solvent, water content, and silane (B1218182) concentration being optimized to control the sulfur loading and particle size. scirp.org

Mesoporous Silica (SBA-15, KIT-6) : Propylsulfonic acid groups have been grafted onto highly ordered mesoporous silica materials like SBA-15 and KIT-6 to create catalysts with high surface areas and uniform pore structures. mdpi.comacs.org

Graphene Oxide (GO) : GO nanosheets have been modified with MPTMS and subsequently oxidized to produce GO-PrSO₃H, a graphene-based solid acid catalyst. repec.org

Magnetic Nanoparticles (Fe₃O₄) : A catalyst featuring 3-(propylthio)propane-1-sulfonic acid has been immobilized on silica-coated magnetic nanoparticles, creating a magnetically separable catalyst. rsc.org

Characterization: The resulting materials are extensively characterized to confirm their structure and properties. Common techniques include Fourier-transform infrared spectroscopy (FTIR) to verify the presence of sulfonic acid bonds, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) to analyze particle size and morphology, and elemental analysis (EDX) to confirm the composition. rsc.orgscirp.org Nitrogen adsorption-desorption measurements are used to determine surface area and pore size, while the concentration of acidic sites is quantified via acid-base titration. mdpi.comscirp.org

Interactive Data Table: Synthesis and Properties of Propyl Sulfonic Acid-Functionalized Nanomaterials

| Support Material | Precursor | Key Synthesis Step | Acid Capacity (mmol/g) | Surface Area (m²/g) | Pore Size (nm) | Source(s) |

| Silica Nanoparticles | MPTMS | Oxidation of thiol groups | Not specified | Not specified | 3.5 - 20.3 | scirp.org |

| Mesoporous Silica (SBA-15) | MPTMS | Post-grafting oxidation | 0.2 - 1.2 | Up to 700 | ~3.5 | mdpi.comacs.org |

| Graphene Oxide (GO) | MPTMS | Oxidation of sulfide (B99878) groups | 1.07 | Not specified | Not specified | repec.org |

| Magnetic Nanoparticles (Fe₃O₄-SiO₂) | MPTMS derivative | Immobilization of sulfonic acid | Not specified | Not specified | Not specified | rsc.org |

| Natural Rubber/Silica | MPTMS | Co-condensation and oxidation | Not specified | High | Mesoporous | nih.gov |

Propyl sulfonic acid-functionalized materials are highly efficient heterogeneous catalysts for various organic transformations that are traditionally catalyzed by corrosive liquid acids like sulfuric acid. mdpi.comnih.gov Their solid nature allows for easy separation from the reaction mixture, enabling recycling and reuse, which is economically and environmentally beneficial. rsc.org

Key applications include:

Esterification : These catalysts have been successfully used in the production of esters, including biodiesel components. Examples include the esterification of oleic acid with methanol, levulinic acid with various alcohols (ethanol, n-propanol, n-butanol), and acetic acid with methanol. repec.orgacs.orgnih.gov The catalysts show high conversion rates, sometimes exceeding 90%, and can be reused for multiple cycles without significant loss of activity. repec.org

Hydrolysis : Propyl sulfonic acid-functionalized nanoparticles have demonstrated high efficiency in the hydrolysis of cellobiose (B7769950) into glucose, achieving a 96% conversion rate, which is significantly higher than the uncatalyzed reaction. scirp.org

Acetalization : The catalysts are effective in acetalization reactions, such as the reaction of glycerol (B35011) with formaldehyde (B43269) to produce valuable cyclic acetals, and the acetalization of benzaldehyde (B42025) with ethylene (B1197577) glycol. mdpi.comrepec.org In the case of glycerol acetalization, yields of over 90% have been reported. mdpi.com

Interactive Data Table: Catalytic Performance in Acid-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst | Key Result | Source(s) |

| Esterification | Oleic Acid + Methanol | GO-PrSO₃H | Good yield, catalyst stable for 5 cycles | repec.org |

| Esterification | Levulinic Acid + Ethanol | NRHMS-SO₃H | Higher activity than conventional catalysts | nih.gov |

| Esterification | Acetic Acid + Methanol | PrSO₃H-Mesoporous Silica | High catalytic activity | acs.org |

| Hydrolysis | Cellobiose | Propyl-sulfonic acid nanoparticles | 96% conversion | scirp.org |

| Acetalization | Glycerol + Formaldehyde | PrSO₃H-SBA-15 | >90% yield of cyclic acetals | mdpi.com |

| Acetalization | Benzaldehyde + Ethylene Glycol | GO-PrSO₃H | 92% conversion | repec.org |

Synthesis and Characterization of Propyl Sulfonic Acid-Functionalized Nanomaterials

This compound in Advanced Separation Techniques

In analytical and separation sciences, alkyl sulfonates are an important class of compounds used as ion-pairing agents, particularly in reversed-phase high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). nih.govresearchgate.net While specific studies focusing on this compound are not prominent, the behavior of similar alkyl sulfonates provides a strong indication of its potential role.

Ion-pairing chromatography is a technique used to separate ionic and highly polar analytes on a nonpolar stationary phase. The mechanism involves adding an ion-pairing agent, such as an alkyl sulfonate, to the mobile phase. This agent has a charged head (the sulfonate group) and a nonpolar hydrocarbon tail. The charged head interacts with the oppositely charged analyte, forming a neutral ion pair. This neutral complex can then interact with and be retained by the nonpolar stationary phase, allowing for chromatographic separation.

Application as an Ion-Pairing Reagent in Chromatographic Separations

While direct research on this compound as an ion-pairing reagent is not extensively documented, the application of similar compounds, such as pentane-1-sulfonic acid sodium salt, is a well-established technique in reversed-phase high-performance liquid chromatography (RP-HPLC). carlroth.comsigmaaldrich.comitwreagents.com Ion-pair chromatography is employed to separate ionic analytes on a non-polar stationary phase. itwreagents.com

In this method, an ion-pairing reagent is added to the mobile phase. itwreagents.com This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com For the analysis of cationic species, alkyl sulfonates like pentane-1-sulfonate are commonly used. thermofisher.com The sulfonate, carrying a negative charge, forms a neutral ion pair with the positively charged analyte. itwreagents.com This newly formed neutral complex has an increased affinity for the hydrophobic stationary phase, leading to greater retention and allowing for the separation of analytes that would otherwise elute quickly with little resolution. itwreagents.com

The effectiveness of the separation is influenced by several factors, including the concentration of the ion-pairing reagent and the organic solvent in the mobile phase. thermofisher.com The choice of the alkyl chain length of the sulfonate also plays a crucial role; longer chains generally lead to increased hydrophobicity and retention.

Table 1: Properties of Related Ion-Pairing Reagents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Application |

|---|---|---|---|

| Pentane-1-sulfonic acid sodium salt | C5H11NaO3S | 174.19 sigmaaldrich.com | Ion-pair reagent for HPLC carlroth.comsigmaaldrich.com |

This table presents data for related compounds due to the lack of specific data for this compound.

Role in Membrane-Based Separation Systems

There is currently no available research or documented application of this compound in membrane-based separation systems. The field of membrane technology, including the use of Polymer Inclusion Membranes (PIMs), is an active area of research for the separation of various ions and molecules. mdpi.comresearchgate.net These systems often rely on specific carriers and plasticizers incorporated into a polymer matrix to facilitate selective transport across the membrane. mdpi.com While various chemical agents are employed in these systems, the role of this compound has not been described in the reviewed literature.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pentane-1-sulfonic acid sodium salt |

Environmental Considerations and Advanced Remediation Research Excluding Ecotoxicity and Human Health

Methodologies for Environmental Detection and Monitoring

The detection of sulfonate esters in environmental or industrial samples presents analytical challenges due to their potential instability and the low concentration levels that may be of interest. americanpharmaceuticalreview.com A variety of sophisticated analytical techniques have been developed to achieve the required sensitivity and specificity.

The most common approaches involve chromatography coupled with mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for volatile and thermally stable compounds like sulfonate esters. americanpharmaceuticalreview.com To overcome issues with instability and improve sensitivity, derivatization is often employed. A classic method involves reacting the sulfonate ester with sodium iodide to form a more stable and readily detectable alkyl iodide. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is suitable for less volatile or thermally labile compounds and avoids the high temperatures of GC inlets. It is a powerful tool for detecting sulfonate esters in aqueous samples. nih.gov

Direct-Detection Techniques: To minimize sample preparation and potential degradation of the analyte, direct-detection methods have been explored. Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry (AP/TD-EESI-MS) allows for the rapid detection of sulfonate esters directly from solid or liquid matrices with high sensitivity, achieving detection limits in the parts-per-million (ppm) range. nih.govacs.orgacs.org

| Method | Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | High resolution and sensitivity. | Requires volatile/thermally stable analytes; derivatization often needed. | americanpharmaceuticalreview.com |

| LC-MS/MS | Separation by polarity, detection by mass-to-charge ratio. | Suitable for non-volatile compounds; high specificity. | Matrix effects can suppress ion signals. | nih.gov |

| AP/TD-EESI-MS | Thermal desorption followed by soft ionization and mass spectrometry. | Rapid, minimal sample preparation, high sensitivity. | Relatively new technique; instrumentation not widely available. | acs.orgacs.org |

Advanced Remediation Strategies for Sulfonate Esters

Should contamination with sulfonate esters occur, several advanced remediation strategies are available, primarily focused on removal from water. These strategies can be broadly categorized into physical separation (adsorption) and chemical destruction (advanced oxidation).

Adsorption is a widely used technology for removing organic pollutants from water. The process involves binding the contaminant molecules to the surface of a solid adsorbent material.

Activated Carbon: Granular activated carbon (GAC) is a highly effective adsorbent for a wide range of organic compounds, including aromatic sulfonates like 2-naphthalenesulfonate. acs.org Its high surface area and porous structure provide ample sites for adsorption. The efficiency of adsorption onto activated carbon is often enhanced at lower pH values. acs.org

Modified Zeolites: Natural zeolites can be chemically modified to enhance their affinity for anionic surfactants. For instance, treatment with a cationic surfactant like cetyl trimethylammonium bromide (CTAB) can reverse the surface charge of the zeolite, making it effective at adsorbing anionic compounds such as sodium dodecyl benzene (B151609) sulfonate (SDBS). ufrgs.br

Polymeric Adsorbents: Specialized polymers have been synthesized for the targeted removal of sulfonate compounds. A recyclable acrylic ester polymer, for example, has demonstrated high efficiency and capacity for removing 2-naphthalene sulfonate, particularly from acidic wastewater. acs.org

| Adsorbent | Target Compound Example | Key Findings | Reference |

|---|---|---|---|

| Activated Carbon (F 400) | 2-Naphthalenesulfonate | Adsorption capacity improves at lower pH and higher ionic strength. | acs.org |

| CTAB-Modified Zeolite | Sodium Dodecyl Benzene Sulfonate (SDBS) | Surface modification significantly increases uptake capacity for anionic surfactants. | ufrgs.br |

| Acrylic Ester Polymer (NDA-801) | 2-Naphthalene Sulfonate | High removal efficiency, especially in acidic solutions; can be regenerated with water. | acs.org |

Advanced Oxidation Processes (AOPs) utilize highly reactive radicals, such as the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄⁻•), to break down persistent organic pollutants into simpler, less harmful substances. nih.govfrontiersin.org

Sulfate radical-based AOPs (SR-AOPs) are particularly promising for degrading sulfur-containing compounds. nih.gov The sulfate radical has a high redox potential, a longer half-life than the hydroxyl radical, and is effective over a broader pH range. nih.govfrontiersin.org These radicals are typically generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS) with energy (e.g., heat, UV light) or catalysts (e.g., transition metals). nih.gov

Studies on the degradation of 6:2 fluorotelomer sulfonate (6:2 FTS) provide a useful model for what might be expected for propyl pentane-1-sulfonate. nih.govresearchgate.net

UV/H₂O₂: This was found to be the most effective AOP for degrading 6:2 FTS. The process followed pseudo-first-order kinetics. nih.govresearchgate.net

Degradation Pathway: The proposed mechanism begins with an attack by hydroxyl radicals, followed by desulfonation (cleavage of the sulfonate group), carboxylation, and subsequent breakdown of the carbon chain. nih.govresearchgate.net

The application of SR-AOPs or other AOPs like UV/H₂O₂ would likely be an effective strategy for the complete destruction of this compound, breaking the ester bond and the C-S bond to ultimately mineralize the compound to carbon dioxide, water, and sulfate. nih.govnih.gov

Future Research Directions and Emerging Paradigms for Propyl Pentane 1 Sulfonate

Exploration of Novel Synthetic Pathways and Methodologies

Traditional synthesis of sulfonate esters often involves multi-step processes. Emerging research focuses on developing more direct, efficient, and sustainable synthetic routes. One promising avenue is the adoption of one-pot synthesis methodologies, which combine multiple reaction steps into a single sequence without isolating intermediates. rsc.org This approach can significantly reduce waste, time, and resource consumption.

Future research will likely investigate one-pot procedures that combine the formation of the sulfonyl chloride or a related activated species and its subsequent esterification with propanol. Additionally, solvent-free reaction conditions are a key target for greener synthesis. beilstein-journals.org The development of solid-supported reagents and catalysts can facilitate these solvent-free approaches and simplify product purification.

Another area of exploration is the use of alternative starting materials. While traditional methods may rely on pentanesulfonyl chloride, future pathways could explore the direct oxidative coupling of sulfinates with propanol, catalyzed by transition metals. acs.org This avoids the use of harsh chlorinating agents. The direct synthesis from aryl or heteroaryl boronic acids and a sulfur dioxide surrogate like DABSO, followed by esterification, also presents a novel route that could be adapted for alkyl sulfonates. acs.org

Development of Tailored Catalytic Systems

The efficiency and selectivity of propyl pentane-1-sulfonate synthesis can be significantly enhanced through the development of customized catalysts. Current research into catalysts for esterification and sulfonation reactions provides a strong foundation for future work in this area.

Heterogeneous catalysts, such as silica-supported sulfonic acids, have shown great promise for esterification reactions, offering advantages like easy separation and reusability. beilstein-journals.org Future research could focus on tailoring the porous structure and the density of active sites on these supports to optimize the synthesis of this compound. The investigation of different solid supports, such as zeolites or functionalized polymers, could also yield catalysts with improved performance.

Homogeneous catalysis also continues to evolve. For instance, the use of potassium fluoride (B91410) (KF) in combination with N-fluorobenzenesulfonimide (NFSI) has been shown to be effective for the synthesis of benzene (B151609) sulfonate esters. chempap.org Adapting such systems for alkyl sulfonate synthesis could lead to milder reaction conditions and higher yields. Nickel-catalyzed systems, which have been successful in the formation of sulfinates from boronic acids, could be further developed for a one-pot synthesis of the final sulfonate ester. acs.org

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus | Reference |

|---|---|---|---|

| Silica-Supported Sulfonic Acids | Heterogeneous, reusable, suitable for solvent-free conditions. | Optimization of support structure and active site density. | beilstein-journals.org |

| Potassium Fluoride/NFSI | Mild reaction conditions, high yields for aromatic sulfonates. | Adaptation for alkyl sulfonate synthesis. | chempap.org |

| Nickel-Based Catalysts | Redox-neutral conditions, potential for one-pot synthesis from boronic acids. | Development of catalysts for direct esterification of in-situ formed sulfinates. | acs.org |

| Palladium Colloids | Effective for Heck-type coupling of unsaturated sulfonates. | Exploration of application in saturated alkyl sulfonate synthesis. | nih.gov |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

Secondly, ML algorithms can be trained to predict the physicochemical properties of sulfonate esters based on their molecular structure. acs.orgresearchgate.net This can significantly speed up the screening of potential candidates for specific applications without the need for extensive experimental work. For example, models can be developed to predict properties like surface tension or thermal stability, which are crucial for applications in surfactants and industrial fluids. acs.org The development of such models requires large, high-quality datasets, and a key research direction will be the generation and curation of experimental data for a range of alkyl sulfonates.

| AI/ML Application | Objective | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Retrosynthetic Analysis | Discover novel and efficient synthetic pathways. | Faster identification of cost-effective and sustainable manufacturing processes. | pharmafeatures.comiscientific.org |

| Property Prediction | Predict physicochemical properties from molecular structure. | Accelerated screening for new applications and formulation design. | acs.orgresearchgate.netarxiv.org |

| Process Optimization | Optimize reaction conditions for yield and purity. | Improved manufacturing efficiency and reduced costs. | acs.org |

| High-Throughput Screening | Virtually screen large libraries of related compounds. | Identification of other alkyl sulfonates with superior properties. | arxiv.org |

Expansion into Novel Material Science Applications

While alkyl sulfonates are known for their use as surfactants, future research is expected to uncover new applications in advanced materials. The unique combination of a polar sulfonate head and a nonpolar alkyl tail makes this compound a candidate for various interfacial applications.

One emerging area is the use of sulfonated molecules in biomaterials. mdpi.com The introduction of sulfonate groups can enhance the hydrophilicity and biocompatibility of polymer surfaces. mdpi.com this compound could be investigated as a surface modifying agent for medical devices or as a component in drug delivery systems.

In the field of energy and electronics, alkyl sulfonates could find use as additives in electrolytes for batteries or as components in the formulation of functional inks for printed electronics. Their ability to self-assemble and modify surface energies could be harnessed to control the morphology of thin films and coatings.

Furthermore, primary and secondary alkyl sulfonates have been explored as collecting agents in the flotation process for fertilizer production, indicating their potential in mineral processing and separation technologies. google.com Research could focus on the specific efficacy of this compound in these and other industrial separation processes. Another potential application is as an additive in engine oils, where calcium sulfonate nanoparticles have shown desirable properties such as cleansing and anti-wear. ijnc.ir

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.